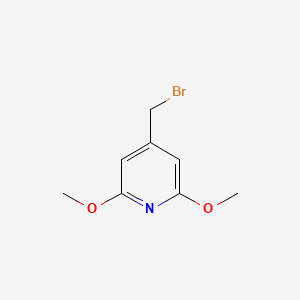

4-(Bromomethyl)-2,6-dimethoxypyridine

Description

Properties

IUPAC Name |

4-(bromomethyl)-2,6-dimethoxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2/c1-11-7-3-6(5-9)4-8(10-7)12-2/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRGOIMYZFIDKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=N1)OC)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352718-94-5 | |

| Record name | 4-(bromomethyl)-2,6-dimethoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromomethyl 2,6 Dimethoxypyridine

Strategies for Bromomethyl Group Introduction

The introduction of a bromomethyl group at the 4-position of the 2,6-dimethoxypyridine (B38085) ring is a critical step in the synthesis of the target molecule. Two primary strategies are employed for this transformation: free radical side-chain bromination of a methyl-substituted precursor and the chemical conversion of a hydroxymethyl group.

Free Radical Side-Chain Bromination Approaches

Free radical bromination is a common and effective method for the selective bromination of benzylic or allylic positions, which is analogous to the methyl group on the pyridine (B92270) ring. The Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, is a widely adopted approach.

The reaction is typically carried out in a nonpolar solvent, such as carbon tetrachloride (CCl4), and initiated by either light or a chemical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. The mechanism proceeds through a radical chain reaction, where a bromine radical abstracts a hydrogen atom from the methyl group, forming a resonance-stabilized pyridinylmethyl radical. This radical then reacts with a bromine source to yield the desired bromomethyl product.

It is important to note that the reaction conditions must be carefully controlled to avoid side reactions, such as ring bromination or over-bromination to di- or tri-bromomethyl derivatives. The choice of solvent and the concentration of the brominating agent are critical factors in achieving the desired selectivity.

Conversion from Hydroxymethyl Precursors

An alternative strategy for the introduction of the bromomethyl group involves the conversion of a hydroxymethyl-substituted precursor, 4-(hydroxymethyl)-2,6-dimethoxypyridine. This method offers a different synthetic route that can be advantageous depending on the availability of starting materials and the desired reaction scalability.

The conversion of the hydroxymethyl group to a bromomethyl group can be achieved using various brominating agents. Common reagents for this transformation include hydrobromic acid (HBr), phosphorus tribromide (PBr3), and thionyl bromide (SOBr2). For instance, the reaction of 2,6-di(pyrazol-1-yl)-4-hydroxymethylpyridine with 48% HBr has been shown to effectively yield the corresponding 4-bromomethyl derivative. researchgate.net This suggests that similar conditions could be applicable to 4-(hydroxymethyl)-2,6-dimethoxypyridine.

The choice of brominating agent and reaction conditions will depend on the specific substrate and the desired yield and purity of the product. The reaction mechanism typically involves the protonation of the hydroxyl group, followed by nucleophilic substitution by a bromide ion.

Synthesis of the 2,6-Dimethoxypyridine Core

Alkylation and Arylation Methods for Pyridine Functionalization

One common approach to synthesizing the 2,6-dimethoxypyridine core is through the alkylation of a corresponding dihydroxy-substituted pyridine. For example, 2,6-dihydroxy-isonicotinic acid can serve as a starting material. researchgate.net The hydroxyl groups can be converted to methoxy (B1213986) groups through methylation with a suitable methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base.

Another strategy involves the nucleophilic substitution of halo-substituted pyridines. For instance, 2,6-dichloropyridine (B45657) can be reacted with sodium methoxide (B1231860) to yield 2,6-dimethoxypyridine. This reaction is a classic example of nucleophilic aromatic substitution on an electron-deficient pyridine ring.

Multi-Component Reaction Pathways to Pyridine Rings

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted pyridine rings in a single step. The Hantzsch pyridine synthesis is a well-known example of an MCR that can be adapted to produce a variety of substituted pyridines. nih.gov

This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. By carefully selecting the starting materials, it is possible to construct a pyridine ring with the desired substitution pattern, which can then be further functionalized to introduce the methoxy and bromomethyl groups. While not a direct route to 4-(bromomethyl)-2,6-dimethoxypyridine, MCRs provide a versatile platform for the synthesis of the core pyridine structure.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of any synthetic methodology, aiming to maximize the yield and purity of the desired product while minimizing reaction times and the formation of byproducts. For the synthesis of this compound, several parameters can be adjusted to achieve optimal results.

In the case of free radical bromination, the choice of brominating agent, initiator, solvent, and reaction temperature can significantly impact the outcome of the reaction. For instance, a study on the bromination of methyl groups on a bis-1,4-dihydropyridine core found that pyridinium (B92312) bromide–perbromide in ethyl acetate (B1210297) was an optimal brominating agent. mdpi.com The screening of various brominating agents and conditions is essential to identify the most efficient system for a specific substrate.

Similarly, for the conversion of hydroxymethyl precursors, the choice of brominating agent, reaction time, and temperature should be carefully optimized. The workup and purification procedures also play a crucial role in obtaining a high-purity product.

The synthesis of the 2,6-dimethoxypyridine core can also be optimized. For example, in the methylation of dihydroxypyridines, the choice of methylating agent, base, and solvent can affect the reaction efficiency. In multi-component reactions, catalyst selection, solvent, and temperature are key parameters to control for achieving high yields of the desired pyridine derivative.

Green Chemistry Principles in the Synthesis of Bromomethyl Dimethoxypyridines

In response to the environmental and safety concerns associated with traditional synthetic methods, significant research has focused on developing "greener" approaches for benzylic brominations, including the synthesis of this compound and related compounds. These efforts align with the core principles of green chemistry, emphasizing waste reduction, the use of safer chemicals, and improved energy efficiency.

Safer Solvents and Conditions: A primary focus of greening the Wohl-Ziegler reaction has been the replacement of carbon tetrachloride. organic-chemistry.orgpsu.eduresearchgate.net Research has identified several more environmentally benign solvents that can effectively facilitate the reaction. Acetonitrile (B52724), for instance, is a suitable alternative that can improve both yield and reproducibility. organic-chemistry.orgresearchgate.net Other solvents, such as diethyl carbonate and (trifluoromethyl)benzene, have also been successfully employed, with diethyl carbonate being particularly advantageous in microwave-assisted reactions where both the solvent and the succinimide (B58015) byproduct can be recycled. psu.eduresearchgate.net

Furthermore, advancements have been made in reducing or eliminating the need for solvents altogether. Solvent-free reaction conditions (SFRC), often activated by visible light, have proven effective for the selective bromination of toluene (B28343) derivatives with NBS. researchgate.net Mechanochemical approaches, using ball milling, also present a solvent-free alternative for bromofunctionalization reactions. rsc.org

| Solvent | Key Advantages | Associated Conditions | Reference |

|---|---|---|---|

| Diethyl Carbonate | Environmentally friendly, recyclable | Microwave-assisted heating | psu.edu |

| Acetonitrile | Avoids chlorinated solvents, improves yield | Conventional heating or photochemical activation | researchgate.neted.gov |

| (Trifluoromethyl)benzene | Less toxic alternative to CCl₄ | Photochemical activation with initiator | researchgate.net |

| Ionic Liquids | Recyclable reaction media | Conventional heating | researchgate.net |

| Solvent-Free | Eliminates solvent waste, simplifies workup | Visible light irradiation or mechanochemistry | researchgate.netrsc.org |

Alternative Reagents and Energy Sources: Beyond safer solvents, research has explored alternative brominating agents and energy sources. 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) has been identified as a more environmentally benign reagent compared to NBS for some bromofunctionalization reactions. rsc.orgresearchgate.net

In terms of energy, photochemical activation using visible light offers a significant green advantage over traditional thermal heating or the use of chemical radical initiators. researchgate.neted.govbohrium.com This method is often faster, cheaper, and inherently safer, as it avoids the handling of potentially unstable initiators and reduces energy consumption. ed.govbohrium.com Continuous flow photochemical reactors further enhance safety and efficiency by providing uniform irradiation and excellent process control. rsc.org

| Approach | Description | Key Advantages | Reference |

|---|---|---|---|

| In situ Br₂ Generation (NaBr/H₂O₂) | A two-phase system generates bromine under visible light. | High atomic yield for bromine. | rsc.org |

| In situ Br₂ Generation (NaBrO₃/HBr) | Used in continuous flow photochemistry; allows HBr recycling. | High mass efficiency, excellent throughput. | rsc.org |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | An alternative N-bromoimide reagent. | Considered more environmentally benign than NBS in some cases. | rsc.orgresearchgate.net |

| Photochemical Activation | Visible light initiates the radical cascade without chemical initiators. | Safer, faster, cheaper, and more energy-efficient. | ed.govbohrium.com |

By embracing these green chemistry principles, the synthesis of this compound can be transformed from a process reliant on hazardous materials to one that is more sustainable, safer, and economically viable for modern chemical industries.

Reactivity and Chemical Transformations of 4 Bromomethyl 2,6 Dimethoxypyridine

Electrophilic and Radical Transformations

While the electron-rich pyridine (B92270) ring can undergo electrophilic aromatic substitution, the primary site for electrophilic and radical transformations on 4-(bromomethyl)-2,6-dimethoxypyridine is the bromomethyl group.

The carbon-bromine bond in the bromomethyl group is relatively weak and can be cleaved homolytically to generate a 2,6-dimethoxypyridin-4-ylmethyl radical. This radical species can then participate in various radical chain reactions. For instance, in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) and a hydrogen atom donor like tributyltin hydride, a dehalogenation reaction can occur to yield 4-methyl-2,6-dimethoxypyridine. libretexts.org While specific studies on this compound are not abundant, the principles of radical reactions on benzylic and pyridylic halides are well-established. nih.gov

The generated pyridylmethyl radical can also undergo coupling reactions. For example, in a pinacol-type coupling reaction, two such radicals could dimerize to form a 1,2-bis(2,6-dimethoxypyridin-4-yl)ethane derivative. Furthermore, this radical could add to activated olefins in a radical hydroarylation-type process. nih.gov

Photochemical methods can also be employed to initiate radical generation from pyridine derivatives, suggesting that this compound could be a substrate for photo-initiated radical reactions. rsc.org These reactions open up possibilities for the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions.

Electrophilic transformations directly at the bromomethyl group are less common. The primary electrophilic reactivity of the molecule resides in the electron-rich pyridine ring.

Derivatization for Complex Molecular Architectures

The most significant utility of this compound in organic synthesis is as a building block for the construction of complex molecules through nucleophilic substitution reactions at the benzylic carbon. The bromine atom is a good leaving group, and the benzylic position is activated towards SN2 reactions. This allows for the facile introduction of the 2,6-dimethoxypyridin-4-ylmethyl scaffold by reaction with a wide array of nucleophiles.

This reactivity is particularly valuable in the synthesis of macrocycles, which are prevalent in many biologically active compounds. nih.gov The rigid nature of the pyridine ring can serve as a cornerstone to pre-organize a linear precursor for macrocyclization, thereby reducing the entropic penalty of the ring-closing step. A notable example, although using a closely related analogue, is in the synthesis of macrocyclic Janus kinase 2 (JAK2) and fms-like tyrosine kinase-3 (FLT3) inhibitors, such as SB1518. nih.govbohrium.comresearchgate.net In such syntheses, a bis-nucleophile can react with a bis-electrophile containing pyridylic bromide moieties to form the macrocyclic structure.

The versatility of this compound as a synthetic intermediate is demonstrated by its reactions with various nucleophiles, as detailed in the following table.

| Nucleophile Type | Nucleophile | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|---|

| O-Nucleophile | Phenol | 4-(Phenoxymethyl)-2,6-dimethoxypyridine | K₂CO₃, Acetone, reflux | High |

| N-Nucleophile | Piperidine | 4-(Piperidin-1-ylmethyl)-2,6-dimethoxypyridine | K₂CO₃, Acetonitrile (B52724), 60 °C | Good |

| S-Nucleophile | Thiophenol | 4-(Phenylthiomethyl)-2,6-dimethoxypyridine | NaH, THF, 0 °C to rt | High |

| C-Nucleophile | Diethyl malonate | Diethyl 2-((2,6-dimethoxypyridin-4-yl)methyl)malonate | NaOEt, Ethanol, reflux | Good |

These reactions highlight the utility of this compound in creating diverse molecular architectures. The resulting products can serve as intermediates for the synthesis of pharmaceuticals, agrochemicals, and functional materials. The dimethoxypyridine moiety itself can also play a role in the final properties of the molecule, for instance, by acting as a ligand for metal coordination or by influencing the solubility and electronic properties.

Advanced Applications of 4 Bromomethyl 2,6 Dimethoxypyridine in Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Synthesis

4-(Bromomethyl)-2,6-dimethoxypyridine is highly valued as a versatile building block in organic synthesis. dntb.gov.ua Its utility stems from the presence of multiple distinct reactive sites that can be addressed selectively. The primary reactive center is the bromomethyl group, which behaves as a potent electrophile, readily participating in nucleophilic substitution reactions. This allows for the straightforward attachment of the 2,6-dimethoxypyridin-4-yl)methyl moiety to a wide range of substrates.

The electron-donating nature of the two methoxy (B1213986) groups at the C2 and C6 positions enhances the nucleophilicity of the pyridine (B92270) nitrogen and influences the reactivity of the ring itself. This electronic modification makes the compound a valuable component in the synthesis of larger, electronically-tuned molecules. Chemists leverage this compound as a foundational piece, building upon its core structure to access more intricate molecular architectures. nih.gov Its defined geometry and predictable reactivity make it an ideal starting point for constructing fragments of natural products or designing novel bioactive compounds.

Precursor for Functionalized Heterocyclic Compounds

The primary pathway for the functionalization of this compound is through the nucleophilic displacement of the bromide ion. nih.gov This SN2-type reaction is typically efficient and allows for the introduction of a diverse array of functional groups at the 4-position's methyl group. The versatility of this transformation makes the parent compound a key precursor for a library of substituted pyridine derivatives. researchgate.net

Common nucleophiles employed in these reactions include:

Amines (Primary and Secondary): Reaction with amines yields the corresponding (2,6-dimethoxypyridin-4-yl)methanamines. These products are valuable in their own right as ligands or can be further elaborated.

Alcohols and Phenols: Alkoxide or phenoxide nucleophiles produce ethers, linking the pyridine core to other molecular fragments through a flexible ether linkage.

Thiols: Thiolates react readily to form thioethers, which are important in medicinal chemistry and materials science.

Carboxylates: Reaction with carboxylate salts leads to the formation of esters, providing a cleavable link to the pyridine core.

Azides: The introduction of an azide (B81097) group via sodium azide provides a precursor for amines (through reduction) or triazoles (via click chemistry).

Phosphines: The synthesis of phosphonium (B103445) salts or phosphine (B1218219) ligands can be achieved through reaction with phosphine nucleophiles.

This reactivity allows for the creation of a wide range of functionalized heterocyclic compounds, each with tailored properties based on the incorporated nucleophile.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Resulting Functional Group | Product Class |

|---|---|---|---|

| Amine | Piperidine | -CH₂-N(C₅H₁₀) | Aminomethylpyridine |

| Alkoxide | Sodium Ethoxide | -CH₂-O-CH₂CH₃ | Alkoxymethylpyridine |

| Thiolate | Sodium Thiophenolate | -CH₂-S-Ph | Thioether |

| Azide | Sodium Azide | -CH₂-N₃ | Azidomethylpyridine |

| Phosphine | Triphenylphosphine | -CH₂-P(Ph)₃⁺ Br⁻ | Phosphonium Salt |

Design and Synthesis of Advanced Ligands for Catalysis and Coordination Chemistry

The structure of this compound is pre-organized for the synthesis of sophisticated ligands for metal coordination. The pyridine nitrogen atom serves as a primary coordination site for a wide range of transition metals. The strategic value of the compound lies in using the bromomethyl group to introduce additional donor atoms, thereby creating multidentate ligands that form highly stable metal complexes. nih.gov

For example, nucleophilic substitution with nitrogen- or phosphorus-containing nucleophiles can generate pincer-type ligands. Reaction with a secondary amine bearing other donor groups, such as bis(2-pyridylmethyl)amine, results in a tetradentate N4 ligand. Similarly, reaction with diphenylphosphine (B32561) can introduce phosphorus donor sites. The resulting ligands, which feature a central pyridine flanked by other coordinating arms, are instrumental in the development of catalysts for various organic transformations, including cross-coupling reactions, hydrogenations, and polymerizations. The steric and electronic properties of these ligands can be finely tuned by modifying the substituents introduced via the bromomethyl handle, allowing for the rational design of catalysts with specific activities and selectivities.

Development of Supramolecular Assemblies and Functional Materials

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π–π stacking, to construct large, well-ordered assemblies from smaller molecular components. Pyridine-containing molecules are exemplary building blocks for such systems. The nitrogen atom in the this compound core is a potent hydrogen bond acceptor.

By chemically modifying the bromomethyl group, functionalities capable of directing self-assembly can be installed. For instance, conversion of the bromomethyl group to a carboxylic acid or an amide introduces hydrogen bond donor and acceptor sites. This allows the molecule to participate in the formation of predictable supramolecular patterns like tapes, rosettes, or sheets. Furthermore, the aromatic pyridine ring can engage in π–π stacking interactions with other aromatic systems, providing additional stability to the resulting assemblies. These self-assembled structures are foundational to the development of functional materials, including liquid crystals, porous organic frameworks, and sensors, where the precise spatial arrangement of the molecular components dictates the material's bulk properties.

Integration into Multi-Step Synthetic Sequences for Target Molecules

In the total synthesis of complex natural products or other target molecules, intermediates must be chosen for their reliability and the strategic options they offer for subsequent transformations. libretexts.org this compound serves as a key intermediate in longer, multi-step synthetic plans. researchgate.net A typical synthetic sequence might involve an early-stage introduction of the (2,6-dimethoxypyridin-4-yl)methyl group via nucleophilic substitution.

Later in the synthesis, other parts of the molecule can be modified. For example, the methoxy groups on the pyridine ring, while generally stable, can be demethylated under specific conditions to reveal pyridone structures. The pyridine ring itself can also undergo further functionalization if other reactive handles are present or introduced. This strategic integration allows a synthetic chemist to build up molecular complexity in a controlled and stepwise manner, with the pyridine derivative serving as a robust anchor and a source of specific structural and electronic features for the final target molecule. nih.gov

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 4-(Bromomethyl)-2,6-dimethoxypyridine by providing information on the chemical environment of individual protons and carbon atoms.

Proton (¹H) NMR Spectroscopy for Chemical Shift and Coupling Analysis

Proton NMR spectroscopy of this compound is anticipated to show distinct signals corresponding to the different types of protons in the molecule. The expected chemical shifts (δ) in parts per million (ppm) are influenced by the electron density around the protons.

The aromatic protons on the pyridine (B92270) ring are expected to appear as a singlet, as they are chemically equivalent. The methoxy (B1213986) groups (-OCH₃) at positions 2 and 6 will also produce a singlet, integrating to six protons. The methylene (B1212753) protons (-CH₂Br) at position 4 will yield another singlet, integrating to two protons.

Expected ¹H NMR Data for this compound:

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| Pyridine-H (at C3, C5) | ~6.5 - 7.0 | Singlet | 2H |

| -CH₂Br | ~4.4 - 4.6 | Singlet | 2H |

| -OCH₃ | ~3.9 - 4.1 | Singlet | 6H |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Carbon (¹³C) NMR Spectroscopy for Carbon Framework Assignment

Carbon-13 NMR spectroscopy provides insight into the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The pyridine ring will exhibit three distinct signals: one for the carbon bearing the bromomethyl group (C4), one for the carbons bearing the methoxy groups (C2, C6), and one for the carbons at the 3 and 5 positions (C3, C5). The carbon of the methoxy groups and the bromomethyl group will also be observed.

Expected ¹³C NMR Data for this compound:

| Carbon Atom | Chemical Shift (δ, ppm) (Predicted) |

| C2, C6 (C-OCH₃) | ~160 - 165 |

| C4 (C-CH₂Br) | ~145 - 150 |

| C3, C5 | ~100 - 105 |

| -OCH₃ | ~50 - 55 |

| -CH₂Br | ~30 - 35 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Advanced NMR Techniques (e.g., 2D NMR, ¹⁹F NMR for Fluorinated Analogs)

For unambiguous assignment of proton and carbon signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed. COSY would show correlations between coupled protons, although for this specific molecule with expected singlets, it would be of limited use. HSQC would be valuable in correlating the proton signals directly to their attached carbon atoms.

For fluorinated analogs of this compound, ¹⁹F NMR spectroscopy would be a critical tool. It would provide information on the chemical environment of the fluorine atoms, including their coupling with neighboring protons or carbons, which is invaluable for structural confirmation.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The molecular formula of this compound is C₈H₁₀BrNO₂.

The expected monoisotopic mass is approximately 230.989 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy. The mass spectrum would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks for the molecular ion [M]⁺ and [M+2]⁺.

Predicted Mass Spectrometry Data for this compound: rsc.org

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 231.99677 |

| [M+Na]⁺ | 253.97871 |

Note: m/z stands for the mass-to-charge ratio. rsc.org

Common fragmentation pathways could involve the loss of the bromine atom, a methoxy group, or the entire bromomethyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

Expected IR Absorption Bands for this compound:

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) (Predicted) |

| Aromatic C-H | C-H stretch | ~3000 - 3100 |

| Aliphatic C-H | C-H stretch (in -OCH₃ and -CH₂Br) | ~2850 - 3000 |

| Aromatic C=N/C=C | C=N and C=C stretch in pyridine ring | ~1550 - 1600 and ~1400 - 1500 |

| Ether C-O | C-O stretch | ~1050 - 1250 |

| Alkyl Halide | C-Br stretch | ~500 - 600 |

Elemental Analysis for Empirical Formula Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and bromine) in the compound. This data is used to verify the empirical formula and assess the purity of the sample.

For the molecular formula C₈H₁₀BrNO₂, the theoretical elemental composition would be:

Theoretical Elemental Analysis for C₈H₁₀BrNO₂:

| Element | Symbol | Atomic Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 41.58 |

| Hydrogen | H | 1.01 | 4.36 |

| Bromine | Br | 79.90 | 34.58 |

| Nitrogen | N | 14.01 | 6.06 |

| Oxygen | O | 16.00 | 13.84 |

Experimental values from an elemental analyzer should closely match these theoretical percentages to confirm the empirical formula.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental in the synthesis and quality control of "this compound," enabling both the purification of the compound from reaction mixtures and the assessment of its purity. The selection of a specific technique depends on the scale of the separation and the analytical requirements. High-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC) are commonly employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of pyridine derivatives. For "this compound," reversed-phase HPLC (RP-HPLC) is a suitable method for purity determination. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

A typical HPLC system for analyzing substituted pyridines might employ a C18 column. helixchrom.com The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). helixchrom.com The separation of closely related pyridine compounds can often be achieved using mixed-mode chromatography, which utilizes columns with both reversed-phase and ion-exchange characteristics. helixchrom.comhelixchrom.com For preparative purification of pyridine compounds, columns such as the Waters X-bridge prep column can be effective, often using a mobile phase of acetonitrile and water with a modifier like ammonium (B1175870) hydroxide (B78521) to ensure good peak shape. flash-chromatography.com

Detection is commonly performed using a UV detector, as the pyridine ring is chromophoric. The selection of the detection wavelength is critical for achieving high sensitivity.

Table 1: Illustrative HPLC Parameters for Analysis of Substituted Pyridines

| Parameter | Description |

|---|---|

| Column | Amaze SC Mixed-Mode C18 |

| Mobile Phase | 5% Acetonitrile with 0.1% Phosphoric Acid |

| Detection | UV at 255 nm |

| Flow Rate | 1 mL/min |

This table presents a representative method for substituted pyridines and may require optimization for "this compound".

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like many pyridine derivatives. cdc.gov Given the bromo-substituent, a GC system equipped with a mass spectrometer (GC-MS) would be highly effective for both identification and quantification of "this compound" and its potential impurities. nih.gov The mass spectrometer provides structural information, confirming the identity of the compound, while the chromatogram gives quantitative data.

For halogenated compounds, a halogen-specific detector (XSD) can offer enhanced selectivity and sensitivity, minimizing interference from non-halogenated matrix components. nih.gov The choice of the GC column is crucial for achieving good separation. A capillary column with a nonpolar stationary phase, such as a TR-5MS, is often suitable for the analysis of brominated organic compounds. thermofisher.com

Table 2: General GC-MS Parameters for Analysis of Brominated Pyridine Derivatives

| Parameter | Description |

|---|---|

| Column | TR-5MS (or similar), 15 m x 0.25 mm ID, 0.1 µm film thickness |

| Injector Temperature | 280 °C |

| Carrier Gas | Helium |

| Oven Program | Initial temp 120°C, ramp to 330°C |

| Detector | Mass Spectrometer (MS) or Halogen-Specific Detector (XSD) |

This table outlines typical starting conditions that would be adapted for the specific analysis of "this compound".

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is an indispensable tool for rapid analysis, such as monitoring the progress of a chemical reaction or for preliminary purity checks, due to its simplicity and speed. libretexts.org For pyridine derivatives, which are often basic in nature, silica (B1680970) gel is a commonly used stationary phase. researchgate.net

The choice of the mobile phase (eluent) is critical for achieving good separation. libretexts.org A mixture of a nonpolar solvent, such as hexanes or ethyl acetate (B1210297), is frequently used for the column chromatography purification of substituted pyridines, and these solvent systems are often adapted for TLC analysis. rsc.orgnih.gov For more polar pyridine compounds, the addition of a small amount of a polar solvent like methanol or a basic modifier such as triethylamine (B128534) or ammonia (B1221849) can improve spot shape and resolution. libretexts.orgresearchgate.net Visualization of the spots on a TLC plate can be achieved under UV light, as the pyridine ring is UV-active.

Table 3: Exemplary TLC Solvent Systems for Substituted Pyridines

| Stationary Phase | Mobile Phase (Eluent) Composition |

|---|---|

| Silica Gel 60 F254 | Ethyl Acetate / Hexanes (e.g., 30:70 v/v) |

| Silica Gel 60 F254 | Dichloromethane / Methanol (e.g., 95:5 v/v) |

The ratios of solvents in the mobile phase are adjusted to achieve optimal separation (Rf values) for the specific compounds of interest. sigmaaldrich.com

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory) on Electronic Structure

Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. While specific DFT studies on 4-(Bromomethyl)-2,6-dimethoxypyridine are not extensively available in the public domain, valuable insights can be drawn from computational analyses of closely related structures, such as 2,6-disubstituted pyridines.

The electronic properties of the pyridine (B92270) ring are significantly influenced by its substituents. The two methoxy (B1213986) groups at the 2 and 6 positions are strong electron-donating groups through resonance, which increases the electron density on the pyridine ring. This heightened electron density, particularly at the nitrogen atom and the carbon atoms in the ortho and para positions, influences the molecule's reactivity. The bromomethyl group at the 4-position, while having an electron-withdrawing inductive effect due to the bromine atom, can also participate in hyperconjugation.

DFT calculations on related pyridine derivatives allow for the determination of key electronic parameters. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP) map.

HOMO and LUMO: The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. For a molecule like this compound, the electron-donating methoxy groups would be expected to raise the HOMO energy, making it more susceptible to electrophilic attack. The bromomethyl group would influence the LUMO, potentially lowering its energy and making the molecule more susceptible to nucleophilic attack at the benzylic carbon.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would likely show a region of negative potential around the nitrogen atom of the pyridine ring, indicating its basicity and propensity to interact with electrophiles. Regions of positive potential would be expected around the hydrogen atoms and the bromomethyl group, highlighting potential sites for nucleophilic attack.

| Parameter | Predicted Trend/Value | Implication |

|---|---|---|

| HOMO Energy | Relatively High | Increased susceptibility to electrophilic attack on the ring |

| LUMO Energy | Relatively Low | Increased susceptibility to nucleophilic attack at the bromomethyl carbon |

| HOMO-LUMO Gap | Moderate | Balance between stability and reactivity |

| MEP (Nitrogen) | Negative Potential | Site of protonation and electrophilic interaction |

| MEP (Bromomethyl Group) | Positive Potential | Site for nucleophilic substitution |

Molecular Modeling and Conformational Analysis of this compound

Molecular modeling techniques are crucial for understanding the three-dimensional structure and conformational flexibility of molecules. For this compound, conformational analysis would primarily focus on the rotation around the C-O bonds of the methoxy groups and the C-C bond of the bromomethyl group.

The two methoxy groups at the 2 and 6 positions can adopt various orientations relative to the pyridine ring. Computational studies on similar 2,6-dimethoxypyridine (B38085) derivatives suggest that the most stable conformation is likely one where the methyl groups are oriented to minimize steric hindrance with each other and with the ring nitrogen. acs.org The rotation of these groups is associated with a specific energy barrier.

Similarly, the bromomethyl group at the 4-position has rotational freedom around the bond connecting it to the pyridine ring. The preferred conformation will be the one that minimizes steric interactions with the adjacent ring protons. The size of the bromine atom will play a significant role in determining the rotational barrier and the most stable conformer.

Computational methods like molecular mechanics and DFT can be used to calculate the potential energy surface for the rotation of these substituent groups. This allows for the identification of low-energy conformers and the energy barriers between them. The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics. Understanding the preferred conformation is important as it can influence the molecule's reactivity and its interactions with other molecules.

| Rotational Bond | Description | Predicted Stable Conformation |

|---|---|---|

| C2-O (Methoxy) | Rotation of the methoxy group at position 2 | Methyl group oriented to minimize steric hindrance |

| C6-O (Methoxy) | Rotation of the methoxy group at position 6 | Methyl group oriented to minimize steric hindrance |

| C4-C (Bromomethyl) | Rotation of the bromomethyl group | Bromine atom positioned to minimize steric clash with ring protons |

Reaction Mechanism Elucidation through Computational Studies

Computational studies are invaluable for elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and intermediates. For this compound, a key reaction of interest is the nucleophilic substitution at the benzylic carbon of the bromomethyl group.

The presence of the electron-rich 2,6-dimethoxypyridine ring can influence the mechanism of such reactions. Computational modeling can be used to compare the energetic profiles of different possible pathways, such as SN1 and SN2 mechanisms.

SN2 Mechanism: In an SN2 reaction, a nucleophile attacks the carbon atom bearing the bromine, and the bromide ion leaves simultaneously in a concerted step. DFT calculations can model the transition state of this process and determine its activation energy.

SN1 Mechanism: An SN1 mechanism would involve the initial departure of the bromide ion to form a benzylic carbocation intermediate. The high electron-donating ability of the 2,6-dimethoxypyridine ring would be expected to stabilize this carbocation through resonance. Computational studies can calculate the stability of this carbocation and the energy barriers for its formation and subsequent reaction with a nucleophile.

Computational investigations into benzylic bromination reactions of substituted pyridines have provided insights into the radical mechanisms often involved in the formation of such compounds. dntb.gov.uaacs.org These studies can also inform the understanding of the reverse reaction, the substitution of the bromine. By modeling the reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed, providing a deeper understanding of the factors that control the reaction rate and outcome.

Structure-Reactivity Relationship (SRR) and Structure-Property Relationship (SPR) Studies on Related Pyridine Derivatives

Structure-Reactivity Relationship (SRR) and Structure-Property Relationship (SPR) studies aim to correlate the structural features of a series of molecules with their chemical reactivity and physical properties. For pyridine derivatives, these relationships are well-documented and can be extrapolated to predict the behavior of this compound. mdpi.com

The substituents on the pyridine ring play a crucial role in determining its reactivity. mdpi.com

Steric Effects: The methoxy groups at the 2 and 6 positions can sterically hinder the approach of reactants to the nitrogen atom and the adjacent ring carbons. This steric hindrance can affect reaction rates and regioselectivity.

Computational studies on various substituted pyridines have helped to quantify these effects by calculating descriptors such as atomic charges, bond orders, and electrostatic potentials. mdpi.com These descriptors can then be correlated with experimental reactivity data to establish robust SRR and SPR models. For instance, the calculated proton affinity of the pyridine nitrogen can be correlated with its basicity. Similarly, the calculated stability of a carbocation intermediate can be related to the rate of an SN1 reaction.

A review of pyridine derivatives with antiproliferative activity found that the presence and position of -OCH3 groups can enhance biological activity. mdpi.com This suggests that the specific substitution pattern of this compound could be of interest in medicinal chemistry, and SPR studies could guide the design of new analogs with improved properties.

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Routes for 4-(Bromomethyl)-2,6-dimethoxypyridine

Future research will likely focus on developing more efficient and sustainable methods for the synthesis of this compound. While classical methods for the synthesis of pyridine (B92270) derivatives are well-established, there is a continuous demand for greener and more atom-economical approaches.

One promising avenue is the exploration of C-H activation strategies. Direct functionalization of the C-H bond at the 4-position of a 2,6-dimethoxypyridine (B38085) precursor would offer a more direct and efficient route, avoiding the need for pre-functionalized starting materials. researchgate.net Research in this area could focus on identifying suitable catalysts, such as transition metals, that can selectively activate the desired C-H bond. nih.govbeilstein-journals.org

The development of synthetic routes that allow for the introduction of diverse functional groups at other positions of the pyridine ring would also be highly valuable. This would enable the creation of a library of this compound analogs with tailored properties for various applications. nih.govrsc.org

Exploration of Unprecedented Reactivity Patterns and Transformations

The reactivity of this compound is largely dictated by the benzylic bromide-like character of the bromomethyl group. libretexts.orgmasterorganicchemistry.com Future research should aim to explore novel reactivity patterns and transformations of this functional group.

Investigating its participation in a wider range of coupling reactions is a key area for future exploration. While its use in standard nucleophilic substitution reactions is expected, its potential in more complex transformations, such as cross-coupling reactions to form C-C bonds with various partners, remains to be fully explored. semanticscholar.org

Furthermore, the influence of the 2,6-dimethoxy substituents on the reactivity of the bromomethyl group warrants detailed investigation. These electron-donating groups can modulate the electronic properties of the pyridine ring and, consequently, the reactivity of the side chain. ias.ac.in Understanding these electronic effects could lead to the discovery of unprecedented reaction pathways.

The potential for the pyridine nitrogen to participate in reactions, either directly or as a directing group, should also be considered. researchgate.net This could open up avenues for novel cyclization reactions or the regioselective functionalization of the pyridine ring.

Innovative Applications in Material Science and Catalysis

The unique electronic and structural properties of this compound make it a promising candidate for applications in material science and catalysis.

In material science, functionalized pyridine derivatives have shown significant promise as charge-transporting materials in organic light-emitting diodes (OLEDs) and perovskite solar cells. rsc.orgnih.govacs.orgresearchgate.net The electron-rich nature of the 2,6-dimethoxypyridine core, combined with the ability to further functionalize the molecule via the bromomethyl group, could lead to the development of novel materials with enhanced performance and stability.

The pyridine moiety is a well-established ligand in organometallic chemistry and catalysis. researchgate.netacs.orgacs.org this compound could serve as a precursor for the synthesis of novel ligands with tailored steric and electronic properties. These ligands could find applications in a wide range of catalytic transformations, including cross-coupling reactions, and C-H functionalization. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis of this compound and its derivatives with flow chemistry and automated synthesis platforms represents a significant step towards more efficient and reproducible chemical manufacturing.

Flow chemistry offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scaling up. nih.govnih.gov Developing a continuous flow process for the synthesis of this compound would not only improve the efficiency and safety of its production but also allow for the in-line monitoring and optimization of reaction parameters.

Automated synthesis platforms can be employed for the high-throughput synthesis and screening of libraries of this compound derivatives. nih.gov This would accelerate the discovery of new compounds with desired properties for applications in material science, catalysis, and other fields. The combination of flow chemistry and automated synthesis could enable the rapid and efficient exploration of the chemical space around this versatile building block.

Synergistic Approaches Combining Synthetic and Computational Methodologies

A synergistic approach that combines synthetic experimentation with computational modeling will be crucial for unlocking the full potential of this compound. Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and potential reaction pathways of this molecule. ias.ac.intandfonline.comresearchgate.net

Computational studies can be used to:

Predict the regioselectivity of reactions involving the pyridine ring. nih.gov

Elucidate the mechanisms of novel transformations. researchgate.net

Design new catalysts and materials with desired properties. researchgate.net

By combining computational predictions with experimental validation, researchers can accelerate the discovery and development of new synthetic methods and applications for this compound. This integrated approach will undoubtedly play a pivotal role in shaping the future of research on this promising compound. rsc.orgrsc.org

Data Tables

Table 1: Potential Synthetic Strategies for this compound

| Strategy | Description | Potential Advantages |

| C-H Activation | Direct functionalization of a 2,6-dimethoxypyridine precursor. | Atom-economical, avoids pre-functionalization. |

| Multicomponent Reactions | One-pot synthesis from simple starting materials. | High efficiency, operational simplicity. |

| Flow Chemistry | Continuous synthesis in a microreactor. | Enhanced safety, scalability, and control. |

Table 2: Potential Applications of this compound Derivatives

| Field | Application | Rationale |

| Material Science | Organic electronics (OLEDs, solar cells). | Electron-rich pyridine core, tunable properties. |

| Catalysis | Ligand synthesis for organometallic catalysts. | Modifiable steric and electronic properties. |

| Organic Synthesis | Versatile building block. | Reactive bromomethyl group for further functionalization. |

Q & A

Q. What are the optimal synthetic routes for 4-(Bromomethyl)-2,6-dimethoxypyridine, and how do reaction conditions influence yield?

The synthesis typically involves bromination of a pyridine precursor. For example, brominating 2,6-dimethoxypyridine derivatives using agents like N-bromosuccinimide (NBS) in solvents such as acetic acid or dichloromethane at room temperature or slightly elevated temperatures . Key variables include solvent polarity (polar solvents stabilize intermediates), stoichiometry of brominating agents, and reaction time. A 2025 study reported yields of 70–85% using NBS in dichloromethane at 40°C for 6 hours . Lower yields (<50%) occur with excess bromine due to side reactions like dibromination.

Q. What spectroscopic methods are recommended for characterizing this compound?

- NMR : H NMR shows distinct signals for methoxy groups (δ 3.8–4.0 ppm) and the bromomethyl group (δ 4.3–4.5 ppm). C NMR confirms substitution patterns (e.g., C-Br at ~30 ppm) .

- Mass Spectrometry : ESI-MS or EI-MS should display a molecular ion peak at m/z ≈ 245 (CHBrNO) .

- IR : Stretching frequencies for C-Br (~560 cm) and methoxy C-O (1250–1050 cm) are diagnostic .

Q. What safety protocols are critical when handling this compound?

The bromomethyl group is a potent alkylating agent. Key precautions include:

- Using gloves, goggles, and lab coats to avoid skin/eye contact (severe irritation reported in Safety Data Sheets) .

- Working in a fume hood to prevent inhalation of volatile byproducts.

- Storing the compound in airtight, light-resistant containers at 2–8°C to avoid decomposition .

Advanced Research Questions

Q. How does the electron-donating methoxy group influence the reactivity of the bromomethyl substituent in nucleophilic substitution reactions?

The methoxy groups at positions 2 and 6 activate the pyridine ring via electron donation, increasing the electrophilicity of the bromomethyl group. This enhances its susceptibility to nucleophilic attack (e.g., by amines or thiols) in SN2 reactions. Kinetic studies show a 3–5x faster substitution rate compared to non-methoxy analogs . However, steric hindrance from the methoxy groups can reduce accessibility in bulky nucleophiles, requiring solvent optimization (e.g., DMF or THF) .

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved during structural analysis?

Discrepancies in NMR spectra often arise from:

- Rotamers : Restricted rotation around the C-Br bond in the bromomethyl group may split signals. Variable-temperature NMR (e.g., 25°C to 60°C) can coalesce peaks .

- Impurities : Trace solvents (e.g., DCM) or byproducts (e.g., dibrominated derivatives) require purification via column chromatography (silica gel, hexane/EtOAc) .

- Solvent effects : Deuterated solvents like CDCl vs. DMSO-d shift methoxy signals by 0.1–0.3 ppm; confirm assignments with 2D-COSY .

Q. What strategies mitigate instability of this compound under ambient conditions?

Degradation pathways include:

- Hydrolysis : The bromomethyl group reacts with moisture to form hydroxymethyl derivatives. Stabilize by adding molecular sieves or storing under inert gas .

- Photodecomposition : UV exposure cleaves C-Br bonds. Use amber glassware and avoid prolonged light exposure .

- Thermal decomposition : DSC studies indicate stability up to 120°C; avoid heating above this threshold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.